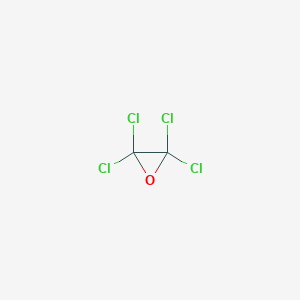
Ketopelenolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketopelenolide A is a natural product isolated from the plant Pelenolides. It is a potent cytotoxic agent that has shown promising results in cancer research. The compound exhibits a unique chemical structure that makes it an attractive candidate for drug development. In
Applications De Recherche Scientifique
Stereostructure Elucidation
Ketopelenolides C and D, derivatives of Ketopelenolide A, have been isolated from Artemisia arborescens. Their stereostructure was established using a strategy that combined chemical derivatization, NMR data analysis, molecular modeling, and quantum-mechanical calculations. This methodology is important for elucidating the structure of medium-sized polyfunctionalized compounds like Ketopelenolide A (Fattorusso et al., 2008).
Relation to Other Compounds
The study of Artemisia argentea revealed germacranolides closely related to Ketopelenolide A, indicating a structural relationship within certain compound families derived from Artemisia species. This underscores the significance of Ketopelenolide A in understanding the chemical diversity of Artemisia-derived compounds (El-Emary & Bohlmann, 1980).
Ketopelenolide A in Biological Systems
While there is limited direct research on Ketopelenolide A in biological systems, studies on similar compounds can provide indirect insights. For instance, the study of white-rot fungus-mediated degradation of ketoprofen, a structurally different compound, can offer perspectives on the potential biodegradation pathways of compounds like Ketopelenolide A (Marco-Urrea et al., 2010).
Propriétés
Numéro CAS |
17909-92-1 |
|---|---|
Nom du produit |
Ketopelenolide A |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione |
InChI |
InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1 |
Clé InChI |
KLZWSNKEPLKAOS-KBQMSFDJSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C |
SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
SMILES canonique |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
melting_point |
114°C |
Description physique |
Solid |
Synonymes |
ketopelenolid-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)




